2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 617698-65-4
Cat. No.: VC16132392
Molecular Formula: C26H28N2O5S2
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617698-65-4 |
|---|---|
| Molecular Formula | C26H28N2O5S2 |
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | 2-methoxyethyl (2E)-2-[(4-butoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C26H28N2O5S2/c1-4-5-12-32-19-10-8-18(9-11-19)16-21-24(29)28-23(20-7-6-15-34-20)22(17(2)27-26(28)35-21)25(30)33-14-13-31-3/h6-11,15-16,23H,4-5,12-14H2,1-3H3/b21-16+ |
| Standard InChI Key | MOIWEDPKQGLUIJ-LTGZKZEYSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Introduction
The compound 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule belonging to the thiazolopyrimidine class. It is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophenyl ring, and a butoxybenzylidene moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis
The synthesis of 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. These may include:
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Formation of the Thiazolo[3,2-a]pyrimidine Core: This often involves condensation reactions between appropriate precursors.
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Introduction of the Thiophen-2-yl Group: This could be achieved through nucleophilic substitution or cross-coupling reactions.
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Attachment of the 4-Butoxybenzylidene Moiety: This might involve a condensation reaction with an aldehyde.
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Esterification to Form the 2-Methoxyethyl Ester: This step would typically involve reaction with a methoxyethyl halide or anhydride.
Biological Activity and Potential Applications
While specific biological activity data for 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate are not detailed in the available literature, compounds within the thiazolopyrimidine class have shown promise in various therapeutic areas, including:
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Antimicrobial Activity: Some thiazolopyrimidines have demonstrated antibacterial and antifungal properties.
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Anticancer Activity: These compounds may exhibit cytotoxic effects against certain cancer cell lines.
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Anti-inflammatory Activity: Potential as inhibitors of inflammatory pathways has been explored.
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